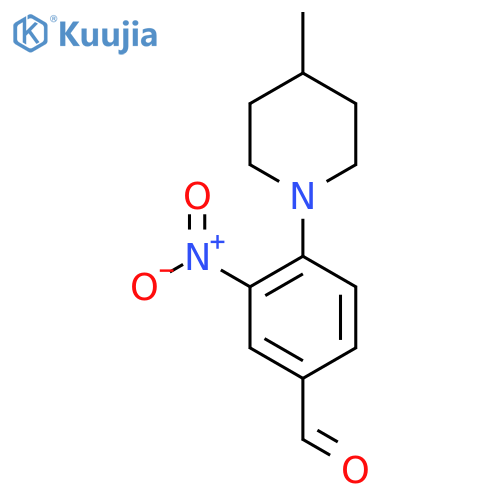Cas no 419541-62-1 (4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde)

419541-62-1 structure
商品名:4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 419541-62-1
- BBL026043
- STL368407
- SR-01000216360-1
- AB00092404-01
- CS-0360117
- SR-01000216360
- Oprea1_381169
- Cambridge id 5664580
- AKOS000345391
- VS-08192
- 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde
- 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
-
- インチ: 1S/C13H16N2O3/c1-10-4-6-14(7-5-10)12-3-2-11(9-16)8-13(12)15(17)18/h2-3,8-10H,4-7H2,1H3
- InChIKey: NUGYXWMIKRMUHC-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=C(C=O)C=CC=1N1CCC(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 248.11609238g/mol
- どういたいしつりょう: 248.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.1Ų
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430787-500mg |
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde |
419541-62-1 | 98% | 500mg |
¥4968.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430787-5g |
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde |
419541-62-1 | 98% | 5g |
¥19666.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430787-1g |
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde |
419541-62-1 | 98% | 1g |
¥6458.00 | 2024-05-14 |
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
419541-62-1 (4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde) 関連製品
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
